2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-amino-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. For example, many drugs target enzymes involved in disease progression .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can inhibit the function of the enzyme, alter its activity, or modulate its effect .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a pathway involved in disease progression, or it might activate a pathway that promotes health .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all influence its effectiveness .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. It might lead to the alleviation of disease symptoms, the halting of disease progression, or other therapeutic outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the body, the presence of other compounds or drugs, the individual’s genetic makeup, and more .
Properties
IUPAC Name |
2-amino-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(12)11(16)14-6-9(10(7-14)17-2)15-5-3-4-13-15/h3-5,8-10H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHCLPPWLPTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)N2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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